molecular formula C12H12ClN3O B1328057 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 1033463-42-1

1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone

Cat. No.: B1328057
CAS No.: 1033463-42-1
M. Wt: 249.69 g/mol
InChI Key: XNYJLMRHAZZUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone (CAS Number: 20725-33-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12ClN3OC_{12}H_{12}ClN_3O with a molecular weight of approximately 249.7 g/mol. The structure features a triazole ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes, which is critical for their survival .

Anticancer Properties

Recent studies highlight the anticancer potential of triazole derivatives. For example, compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cells. One study reported that similar triazole compounds significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxic effects . The proposed mechanism includes the induction of oxidative stress and modulation of key signaling pathways such as Notch-AKT .

Study on Anticancer Activity

A specific study investigated the effects of a related triazole compound on human breast cancer cells. Results demonstrated that treatment with the compound resulted in:

  • Inhibition of Cell Proliferation : The compound showed a dose-dependent decrease in cell viability.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting interference with cell cycle progression.

The study concluded that the compound's activity could be attributed to its structural features that facilitate interaction with cellular targets involved in growth regulation .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial properties of a series of triazole derivatives, including this compound. The findings revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this class of compounds may serve as potential leads for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. Key factors include:

  • Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.
  • Chlorine Substitution : The presence of chlorine atoms has been linked to enhanced activity against certain pathogens and cancer cell lines.

This relationship underscores the importance of synthetic modifications in optimizing therapeutic efficacy .

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYJLMRHAZZUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.